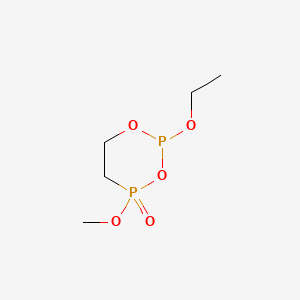
1,3,2,4-Dioxadiphosphorinane, 2-ethoxy-4-methoxy-, 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2,4-Dioxadiphosphorinane, 2-ethoxy-4-methoxy-, 4-oxide is a chemical compound known for its unique structure and properties. It is a colorless to light yellow clear liquid with a molecular formula of C4H9O4P and a molecular weight of 152.09 g/mol . This compound is also known by other names such as Ethyl Ethylene Phosphate and 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane .
Preparation Methods
The synthesis of 1,3,2,4-Dioxadiphosphorinane, 2-ethoxy-4-methoxy-, 4-oxide typically involves the reaction of ethanol with 2-Chloro-1,3,2-dioxaphospholane-2-oxide . The reaction conditions require careful control of temperature and the use of inert gas to prevent moisture and heat sensitivity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,2,4-Dioxadiphosphorinane, 2-ethoxy-4-methoxy-, 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions may result in the formation of different phospholane compounds .
Scientific Research Applications
This compound has several scientific research applications. It is used as a monomer in the synthesis of biocompatible materials and as an additive in flame-retardant and overcharge protection electrolytes for lithium-ion batteries . Additionally, it has applications in the field of chemistry as a reagent for various organic synthesis reactions . In biology and medicine, it may be used in the development of new pharmaceuticals and biomaterials .
Mechanism of Action
The mechanism of action of 1,3,2,4-Dioxadiphosphorinane, 2-ethoxy-4-methoxy-, 4-oxide involves its interaction with molecular targets and pathways within a system. The compound’s effects are exerted through its ability to undergo chemical reactions that modify the structure and function of target molecules . For example, in the context of flame-retardant applications, it may act by forming a protective layer that inhibits combustion .
Comparison with Similar Compounds
1,3,2,4-Dioxadiphosphorinane, 2-ethoxy-4-methoxy-, 4-oxide can be compared with other similar compounds such as 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide and Ethyl Ethylene Phosphate . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific combination of functional groups that confer distinct reactivity and application potential .
Properties
CAS No. |
89784-19-0 |
|---|---|
Molecular Formula |
C5H12O5P2 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2-ethoxy-4-methoxy-1,3,2,4λ5-dioxadiphosphinane 4-oxide |
InChI |
InChI=1S/C5H12O5P2/c1-3-8-11-9-4-5-12(6,7-2)10-11/h3-5H2,1-2H3 |
InChI Key |
ZTOYRAKRQZSLRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OCCP(=O)(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

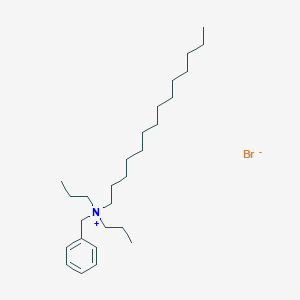

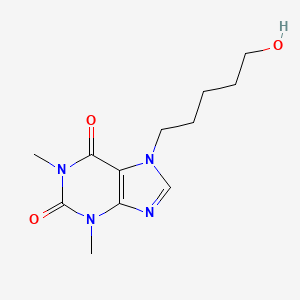
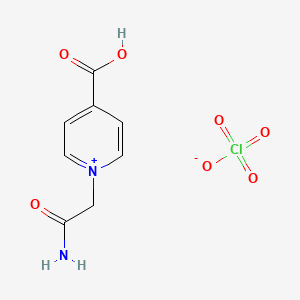
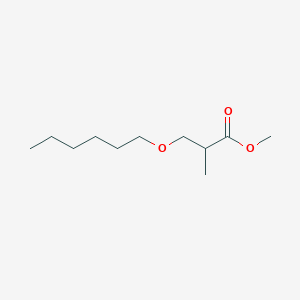
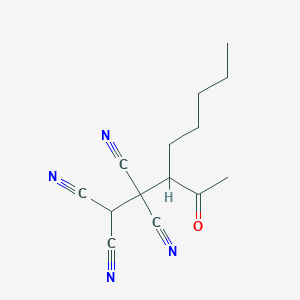
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
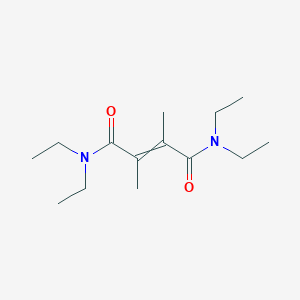


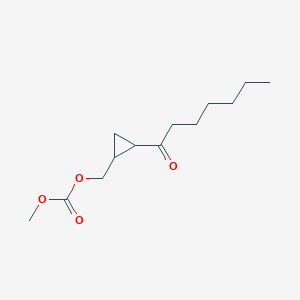
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
